molecular formula C16H23BO4 B14754236 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B14754236
M. Wt: 290.2 g/mol
InChI Key: OAKDQYCHYRRZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is a chemical compound that features a benzaldehyde core substituted with an isopropoxy group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:

    Formation of the Benzaldehyde Core: The starting material, a benzaldehyde derivative, is prepared through standard organic synthesis techniques.

    Introduction of the Isopropoxy Group: The isopropoxy group is introduced via an etherification reaction, where an alcohol (isopropanol) reacts with the benzaldehyde under acidic or basic conditions.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group is introduced through a borylation reaction, often using a boronic acid or boronate ester in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

    Oxidation: 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Reduction: 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile reactivity, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may be used as probes or intermediates in the synthesis of biologically active molecules. The presence of the dioxaborolane group can facilitate interactions with biological targets.

Medicine

Potential applications in medicine include the development of new drugs or diagnostic agents. The compound’s reactivity can be harnessed to modify drug molecules or create new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its unique properties make it suitable for applications in nanotechnology and materials science.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its reactivity with various chemical species. The aldehyde group can form covalent bonds with nucleophiles, while the dioxaborolane moiety can participate in borylation reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the benzaldehyde group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but lacks the isopropoxy group.

    2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure with a methoxy group instead of an isopropoxy group.

Uniqueness

The uniqueness of 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.

Properties

Molecular Formula

C16H23BO4

Molecular Weight

290.2 g/mol

IUPAC Name

2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C16H23BO4/c1-11(2)19-14-8-7-13(9-12(14)10-18)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3

InChI Key

OAKDQYCHYRRZOP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.